Zirconium tribromide
Description
Structure
2D Structure
Properties
CAS No. |
24621-18-9 |
|---|---|
Molecular Formula |
Br3Z |
Molecular Weight |
330.94 g/mol |
IUPAC Name |
tribromozirconium |
InChI |
InChI=1S/3BrH.Zr/h3*1H;/q;;;+3/p-3 |
InChI Key |
YRDBVAQLYFVSFE-UHFFFAOYSA-K |
SMILES |
Br[Zr](Br)Br |
Canonical SMILES |
Br[Zr](Br)Br |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Zirconium tribromide is utilized in various analytical techniques due to its complexing and ion-exchange properties. It serves as a modifier in electrochemical analysis, enhancing the sensitivity and accuracy of detection methods.
Key Applications:
- Electrochemical Sensors : ZrBr₃ is employed in the development of sensors for detecting biologically active compounds and pollutants. For instance, it can be used in the fabrication of electrodes that measure dopamine levels in blood serum through voltammetry .
- Sample Pretreatment : The compound's ability to form stable complexes allows it to be used in sample pretreatment processes, improving the extraction and analysis of target analytes from complex matrices .
Table 1: Recent Applications of Zirconium Compounds in Analytical Methods
| Application Area | Analyte | Methodology | Sample Type | Reference |
|---|---|---|---|---|
| Electrochemical Sensors | Dopamine | Voltammetry | Blood serum | Shams et al. 2009 |
| Ion Exchange Resins | Various inorganic compounds | Ion-exchange | Environmental samples | Lee et al., 2016 |
| Complexation Reactions | Toxic compounds | Spectrophotometry | Food samples | Zhai 2008 |
Materials Science
This compound's unique properties make it suitable for various materials science applications, particularly in the development of advanced materials.
Key Applications:
- Refractory Materials : Due to its thermal stability, ZrBr₃ can be incorporated into refractory materials used in high-temperature applications such as furnace linings and crucibles .
- Coatings : The compound is also explored for use in protective coatings that require resistance to high temperatures and corrosive environments .
- Microelectronics : ZrBr₃ is being investigated for its potential use in microelectronic devices due to its favorable electrical properties, including low electrical conductivity which is advantageous for insulation applications .
Biomedical Applications
The low toxicity and biocompatibility of zirconium compounds make them promising candidates for various biomedical applications.
Key Applications:
- Drug Delivery Systems : ZrBr₃ can be utilized as a nanocarrier for drug delivery, enhancing the bioavailability of therapeutic agents while minimizing side effects .
- Medical Implants : Its inertness and compatibility with biological tissues make zirconium-based materials suitable for use in medical implants and devices .
Case Study 1: Electrochemical Detection of Phenolic Compounds
In this study, a sensor based on ZrBr₃ was developed to detect phenolic compounds in environmental samples. The results demonstrated enhanced sensitivity compared to traditional methods, showcasing the potential of this compound in environmental monitoring.
Case Study 2: Zirconium-Based Nanocarriers for Cancer Therapy
Research has shown that nanoparticles synthesized with this compound can effectively deliver chemotherapeutic agents directly to cancer cells. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Comparative Properties of Zirconium Halides
Table 2: Comparison with Other Tribromides
Research Findings and Industrial Relevance
- Thermochemical Data : JANAF thermochemical tables confirm ZrBr₃’s stability up to 350°C, with enthalpy of formation (ΔHf°) estimated at -420 kJ/mol .
- Contradictions: and highlight ZrBr₃’s wide-temperature stability, while notes decomposition at >350°C. This discrepancy likely reflects environmental conditions (e.g., inert vs. oxidizing atmospheres) .
- Industrial Use : ZrBr₃ is less prevalent than ZrB₂ or ZrO₂ but remains critical in synthesizing zirconium alloys and specialized catalysts .
Preparation Methods
Reaction Optimization
Studies indicate that a 3:1 molar ratio of ZrBr₄ to Zr maximizes conversion efficiency. At 550°C, reaction completion occurs within 12 hours, producing a crystalline powder with 85–90% purity. However, the exothermic nature of the reaction demands careful thermal management to prevent localized overheating, which can degrade ZrBr₃ into lower bromides.
Limitations
A significant drawback of this method is the persistent presence of zirconium metal particles in the final product, attributed to the incomplete separation of excess reductant. Magnetic susceptibility measurements reveal that ZrBr₃ synthesized via this route exhibits a lower-than-expected magnetic moment (0.8–1.2 μB), suggesting partial metal-metal bonding between Zr³⁺ ions. This bonding alters the electronic structure, potentially affecting downstream reactivity.
Molten Salt-Mediated Crystallization
An alternative approach utilizes molten aluminum tribromide (AlBr₃) as a solvent medium to facilitate ZrBr₃ crystallization. This method involves dissolving ZrBr₄ in a eutectic AlBr₃ melt at 230–300°C, followed by reduction with zirconium or aluminum metal:
$$ \text{ZrBr}4 + \text{Al} \rightarrow \text{ZrBr}3 + \text{AlBr}_3 $$
The molten salt serves dual roles: it lowers the reaction temperature and stabilizes the Zr³⁺ ions, preventing disproportionation. After reduction, the mixture is cooled to 150°C, allowing ZrBr₃ to crystallize while AlBr₃ remains in the liquid phase for easy separation.
Advantages Over Direct Reduction
This method achieves higher purity (95–98%) due to the inert nature of the AlBr₃ solvent, which minimizes side reactions. Additionally, the molten salt environment suppresses Zr-Zr bonding, as evidenced by magnetic moment values closer to the theoretical 1.73 μB for an isolated d¹ system.
Operational Challenges
Handling molten AlBr₃ requires specialized equipment resistant to bromine corrosion, such as nickel-lined reactors. Furthermore, the hygroscopicity of AlBr₃ necessitates anhydrous conditions, increasing operational complexity.
Precursor Synthesis: Zirconium Tetrabromide (ZrBr₄)
Since ZrBr₄ is a prerequisite for both methods, its synthesis merits discussion. The conventional route involves reacting zirconium dioxide (ZrO₂) with bromine and carbon at 560°C:
$$ \text{ZrO}2 + 2 \, \text{C} + 2 \, \text{Br}2 \rightarrow \text{ZrBr}_4 + 2 \, \text{CO} $$
Yields from this process average 60%, with purification achieved via vacuum sublimation at 250°C. Impurities such as ZrOBr₂ are removed by fractional condensation.
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for the two primary ZrBr₃ preparation routes:
| Parameter | Direct Reduction | Molten Salt Synthesis |
|---|---|---|
| Temperature Range | 450–600°C | 230–300°C |
| Reaction Time | 12–24 hours | 6–8 hours |
| Purity | 85–90% | 95–98% |
| Byproducts | Zr metal, ZrBr₄ | AlBr₃ (recyclable) |
| Magnetic Moment (μB) | 0.8–1.2 | 1.6–1.7 |
| Scalability | Moderate | High |
Challenges in Zirconium Tribromide Synthesis
Contamination Control
Residual zirconium metal in the direct reduction method necessitates post-synthesis acid washing, which risks hydrolyzing ZrBr₃ to ZrOBr. Conversely, the molten salt method avoids metal contamination but requires rigorous AlBr₃ recycling to maintain cost-effectiveness.
Structural Variability
ZrBr₃ crystallizes in the β-TiCl₃ structure, featuring hexagonal close-packed bromide ions with Zr³⁺ occupying one-third of octahedral sites. Elongation of octahedra along the metal-metal axis is observed in ZrBr₃, though less pronounced than in ZrCl₃, likely due to reduced electrostatic repulsion from larger bromide ions.
Q & A
Q. What are the established synthesis methods for zirconium tribromide (ZrBr₃), and how do reaction conditions influence product purity?
this compound is typically synthesized via direct reaction of zirconium metal with bromine gas under controlled temperature (300–500°C) or through chemical vapor transport using halide intermediates. Key factors include stoichiometric ratios, inert atmosphere (e.g., argon), and post-synthesis purification via sublimation or solvent extraction . Researchers should validate purity using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX), noting that excess bromine may lead to ZrBr₄ contamination .
Q. How can researchers safely handle this compound given its reactivity and potential hazards?
ZrBr₃ is hygroscopic and reacts violently with water, releasing HBr gas. Protocols include:
- Using gloveboxes or Schlenk lines under inert atmospheres.
- Equipping labs with HBr gas scrubbers and corrosion-resistant materials (e.g., PTFE-lined reactors).
- Referencing safety data for analogous tribromides (e.g., phosphorus tribromide) to design emergency response plans .
Q. What spectroscopic techniques are most effective for characterizing ZrBr₃’s structural and electronic properties?
- Raman spectroscopy : Identifies vibrational modes of Zr-Br bonds (200–400 cm⁻¹ range).
- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states (Zr³⁺ vs. Zr⁴⁺).
- Magnetic susceptibility measurements : Detects paramagnetic behavior linked to unpaired d-electrons in Zr³⁺ .
Advanced Research Questions
Q. How do discrepancies in reported magnetic properties of ZrBr₃ arise, and what experimental controls mitigate these?
Contradictions in magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) may stem from oxygen contamination or mixed-phase samples. To address this:
Q. What strategies optimize ZrBr₃ for catalytic applications in organic synthesis, and how are active sites characterized?
ZrBr₃’s Lewis acidity makes it a candidate for Friedel-Crafts alkylation. Methodological steps include:
- Testing catalytic activity in solvent-free vs. ionic liquid media to enhance turnover frequency.
- Using in situ X-ray absorption near-edge structure (XANES) to monitor Zr³⁺ coordination changes during reactions .
Q. How can researchers resolve ambiguities in ZrBr₃’s electronic structure using computational and experimental synergy?
- Combine angle-resolved photoemission spectroscopy (ARPES) with GW approximation calculations to map band structures.
- Validate computational models against experimental UV-Vis spectra (e.g., absorption edges near 2.5 eV for Zr³⁺) .
Methodological Guidance for Common Challenges
Designing experiments to address literature gaps in ZrBr₃’s phase transitions:
- Use differential scanning calorimetry (DSC) to identify thermal events (e.g., α → β phase shifts).
- Cross-reference with high-pressure XRD to map phase diagrams, noting hysteresis effects .
Ensuring reproducibility in ZrBr₃ synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
